molecular formula C12H12N2O2S B12633578 N-methoxy-N-methyl-2-phenylthiazole-4-carboxamide CAS No. 1001669-22-2

N-methoxy-N-methyl-2-phenylthiazole-4-carboxamide

Cat. No.: B12633578
CAS No.: 1001669-22-2
M. Wt: 248.30 g/mol
InChI Key: FPCJTUJMONOSAN-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-2-phenylthiazole-4-carboxamide is a heterocyclic compound that belongs to the thiazole family Thiazoles are five-membered rings containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-2-phenylthiazole-4-carboxamide typically involves the reaction of N-methoxy-N-methyl-2-phenylacetamide with thionyl chloride, followed by cyclization with ammonium thiocyanate. The reaction conditions generally include:

    Reaction with Thionyl Chloride: This step involves the conversion of N-methoxy-N-methyl-2-phenylacetamide to its corresponding acid chloride using thionyl chloride.

    Cyclization with Ammonium Thiocyanate: The acid chloride is then reacted with ammonium thiocyanate to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-2-phenylthiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives.

Scientific Research Applications

N-methoxy-N-methyl-2-phenylthiazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Medicine: It is being investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: The compound is used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-2-phenylthiazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, leading to inhibition or activation of biochemical pathways. The compound’s aromaticity and electron-donating groups enhance its binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-methoxy-N-methyl-2-phenylacetamide
  • 2,4-Disubstituted thiazoles
  • Thiazole derivatives with different substituents

Uniqueness

N-methoxy-N-methyl-2-phenylthiazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups on the nitrogen atom enhances its solubility and reactivity compared to other thiazole derivatives.

Properties

IUPAC Name

N-methoxy-N-methyl-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-14(16-2)12(15)10-8-17-11(13-10)9-6-4-3-5-7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCJTUJMONOSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CSC(=N1)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801233549
Record name N-Methoxy-N-methyl-2-phenyl-4-thiazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001669-22-2
Record name N-Methoxy-N-methyl-2-phenyl-4-thiazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001669-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methoxy-N-methyl-2-phenyl-4-thiazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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